![molecular formula C19H16FNO2 B1306121 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-08-4](/img/structure/B1306121.png)
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Overview
Description
The compound 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a structurally complex molecule that appears to be related to the class of fluoroquinolones, a group of antibacterial agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and the presence of a fluoroquinoline core are common features in the described compounds. For instance, the antibacterial agent 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid shares the fluoroquinoline core and exhibits significant antibacterial activity, with stereochemistry playing a crucial role in its efficacy . Similarly, the synthesis and characterization of 3-benzoyl-2-quinolinecarboxaldehyde suggest the importance of the quinoline structure in the development of sensitive analytical reagents .
Synthesis Analysis
The synthesis of related fluoroquinolone compounds involves the creation of an asymmetric center, which is critical for the biological activity of these molecules. For example, the synthesis of the R and S isomers of a related compound was achieved from tetrahydroquinolines, which were separated via diastereomeric amides . Another related compound, flumequine, was synthesized in optically active form from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the configurations established by X-ray structures . These methods highlight the importance of stereochemistry and the use of chiral resolution techniques in the synthesis of fluoroquinolones.
Molecular Structure Analysis
X-ray diffraction has been used to determine the absolute configuration and crystal structure of related compounds. The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one, revealed a monoclinic space group with specific geometric parameters, and the central 1,4-dihydropyridine ring adopted a boat confirmation . This suggests that the molecular structure of fluoroquinolones is complex and that the arrangement of atoms within the molecule can significantly influence its properties and interactions.
Chemical Reactions Analysis
The chemical reactivity of fluoroquinolones is often explored in the context of their biological activity. For instance, the antibacterial activity of these compounds is influenced by their stereochemistry, as seen with the S isomer being more active than the R isomer . Additionally, the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines indicates that the quinoline moiety can participate in reactions with amines, leading to fluorescent derivatives suitable for detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones are closely related to their structure. The presence of a fluorine atom and the quinoline ring system are indicative of certain chemical behaviors, such as the ability to form hydrogen bonds, as seen in the crystal structure analysis . The cytotoxicity of fluoroquinolone analogues has also been studied, revealing that certain structural parameters, such as hydrogen counts and the exclusion of sulfur and nitrogen, can influence their biological activity . These findings underscore the importance of detailed structural analysis in understanding the properties of fluoroquinolones.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydroquinolines
A key area of research involves the synthesis of tetrahydroquinolines, like 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. These compounds are synthesized through acid-catalyzed cyclocondensation processes involving fluoroaniline, aromatic aldehydes, and cyclopentadiene (Tolstikov et al., 2014). This process highlights the versatility of these compounds in chemical synthesis.
Cycloaddition Reactions and Conversion
Substituted phenanthridines and cyclopenta[c]quinolines are obtained through Lewis acid-catalyzed addition of arylamino methoxyethanones to cyclopentadienes. These compounds can further undergo transformations, such as aromatization and oxidation, under specific conditions, demonstrating their potential in chemical transformations (Lucchini et al., 1986).
Applications in Biological Studies and Material Science
Fluorescein-based Dyes for Zinc Sensing
Compounds like 2-[2-chloro-6-hydroxy-3-oxo-5-(quinolin-8-ylaminomethyl)-3H-xanthen-9-yl]benzoic acid have been developed as fluorescein-based dyes for zinc sensing. These dyes show high fluorescence enhancements upon Zn(II) coordination and are selective for Zn(II) over other biologically relevant metals. This property is crucial in biological studies involving zinc (Nolan et al., 2005).
Metal Complexes and Coordination Polymers
The compound 4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid has been used to synthesize various metal complexes and coordination polymers with cobalt, copper, and zinc. These complexes exhibit unique structures and properties, such as strong fluorescence emission and gas sensing capabilities, indicating their potential applications in material science (Rad et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c20-16-6-2-5-15-13-3-1-4-14(13)17(21-18(15)16)11-7-9-12(10-8-11)19(22)23/h1-3,5-10,13-14,17,21H,4H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMWCBTXCKPKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388075 | |
Record name | SBB027601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
CAS RN |
436811-08-4 | |
Record name | SBB027601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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